Anti-Inflammatory Potency: 4.3-Fold Difference Between Monascumic Acid Diastereomers in the TPA-Induced Mouse Ear Edema Model
In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, the (2R,4S)-(+)-monascumic acid diastereomer (compound 9, CAS 673477-38-8) exhibits an ID₅₀ of 1.30 mg/ear, whereas its (2S,4R)-(−)-diastereomer (compound 10, CAS 673477-39-9) achieves an ID₅₀ of 0.30 mg/ear—a 4.3-fold difference in potency [1]. The reference non-steroidal anti-inflammatory drug indomethacin yields an ID₅₀ of 0.30 mg/ear under identical conditions [1]. This means the (2R,4S)-form is 4.3-fold less potent than its diastereomer and indomethacin in this assay, establishing a clear stereochemistry–activity relationship where anti-inflammatory efficacy is diastereomer-dependent.
| Evidence Dimension | In vivo anti-inflammatory potency – 50% inhibitory dose (ID₅₀) against TPA-induced ear edema |
|---|---|
| Target Compound Data | ID₅₀ = 1.30 mg/ear (compound 9, (+)-monascumic acid, CAS 673477-38-8) |
| Comparator Or Baseline | Compound 10 ((−)-monascumic acid, CAS 673477-39-9): ID₅₀ = 0.30 mg/ear; Indomethacin: ID₅₀ = 0.30 mg/ear |
| Quantified Difference | 4.3-fold lower potency vs. diastereomer; 4.3-fold lower vs. indomethacin |
| Conditions | In vivo mouse model; TPA (1 µg/ear) applied topically; ear thickness measured 6 h post-treatment; ID₅₀ determined by probit-graphic interpolation from four dose levels; n = 5 mice per determination [1] |
Why This Matters
A 4.3-fold potency gap between diastereomers demonstrates that stereochemical identity is the primary determinant of anti-inflammatory activity; procurement of the correct CAS number is essential for any study where anti-inflammatory readout is a dependent variable.
- [1] Akihisa, T.; Tokuda, H.; Yasukawa, K.; Ukiya, M.; Kiyota, A.; Sakamoto, N.; Suzuki, T.; Tanabe, N.; Nishino, H. J. Agric. Food Chem. 2005, 53 (3), 562–565. Table 1: ID₅₀ values for compounds 1–10 and reference compounds on TPA-induced inflammation in mice. View Source
